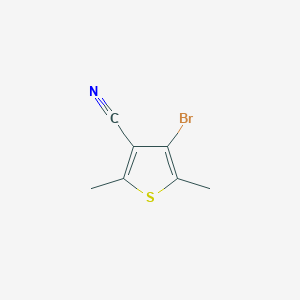

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Description

BenchChem offers high-quality 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,5-dimethylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNS/c1-4-6(3-9)7(8)5(2)10-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQRVWZKAQMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379362-41-0 | |

| Record name | 4-bromo-2,5-dimethylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathway for 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Synthesis Pathway for 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Abstract This technical guide details the optimized synthesis of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile (CAS: 1379362-41-0), a critical intermediate for functionalized thiophene-based pharmaceuticals and optoelectronic materials. The protocol prioritizes regioselectivity and scalability, utilizing a symmetric di-brominated precursor to bypass complex isomer separations. The pathway consists of a high-yield electrophilic bromination followed by a controlled, stoichiometric Rosenmund-von Braun cyanation.

Retrosynthetic Analysis

The structural rigidity of the thiophene ring, combined with the activating nature of the 2,5-dimethyl substituents, dictates the synthetic strategy. Direct cyanation of 2,5-dimethylthiophene is electronically unfavorable and lacks regiocontrol. Conversely, the symmetry of the 3,4-dibromo-2,5-dimethylthiophene intermediate allows for a desymmetrization approach, where substituting either bromine atom yields the identical target molecule.

Strategic Logic:

-

Target: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile.

-

Disconnection: C–CN bond formation via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

-

Precursor: 3,4-Dibromo-2,5-dimethylthiophene.[1][2][3] (Symmetric; alleviates regioselectivity concerns during mono-substitution).

-

Starting Material: 2,5-Dimethylthiophene. (Commercially available, inexpensive).[4]

Figure 1: Retrosynthetic logic leveraging the symmetry of the dibromo-intermediate to ensure 100% regioselectivity.

Synthetic Route & Experimental Protocols

Step 1: Synthesis of 3,4-Dibromo-2,5-dimethylthiophene

Reaction Type: Electrophilic Aromatic Substitution (Bromination)

This step utilizes the high electron density of the thiophene ring. The 2,5-methyl groups activate the 3 and 4 positions, making exhaustive bromination rapid and high-yielding.

Reagents & Equipment:

-

2,5-Dimethylthiophene (1.0 eq)[1]

-

Bromine (Br2) (2.2 eq)

-

Chloroform (CHCl3) or Acetic Acid (AcOH)

-

Saturated NaHSO3 (aq)

-

Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, gas scrubber (for HBr).

Protocol:

-

Setup: Charge the flask with 2,5-dimethylthiophene (100 mmol) and CHCl3 (200 mL). Cool to 0°C in an ice bath.

-

Addition: Add Br2 (220 mmol) dropwise over 60 minutes. Note: The reaction is exothermic; control addition rate to maintain temp <10°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. If TLC indicates incomplete conversion, heat to mild reflux (50°C) for 1 hour.

-

Quench: Cool to RT. Slowly add saturated NaHSO3 solution to destroy excess bromine (color change from red/brown to yellow/clear).

-

Workup: Separate the organic layer.[5][6] Wash with water (2x), saturated NaHCO3 (1x), and brine. Dry over anhydrous MgSO4.

-

Purification: Remove solvent under reduced pressure. The crude solid can be recrystallized from ethanol/hexane to yield white/pale-yellow crystals.

Data Expectations:

| Parameter | Value |

|---|---|

| Yield | 85 - 92% |

| Appearance | White to pale yellow crystalline solid |

| 1H NMR | (CDCl3) δ 2.35 (s, 6H, 2xCH3). Note: Symmetry results in a single singlet. |

Step 2: Monocyanation to 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Reaction Type: Rosenmund-von Braun Reaction (Stoichiometric Control)

This is the critical desymmetrization step. Using a stoichiometric deficit of Copper(I) Cyanide (CuCN) prevents the formation of the dicyano byproduct.

Reagents & Equipment:

-

3,4-Dibromo-2,5-dimethylthiophene (1.0 eq)

-

Copper(I) Cyanide (CuCN) (1.1 eq)

-

DMF (Dimethylformamide) (Anhydrous)

-

Ethylenediamine (aq) or FeCl3 (aq) (For copper complexation during workup)

Protocol:

-

Setup: In a dry flask under Argon/Nitrogen atmosphere, dissolve 3,4-dibromo-2,5-dimethylthiophene (50 mmol) in anhydrous DMF (150 mL).

-

Reagent Addition: Add CuCN (55 mmol) in a single portion.

-

Reaction: Heat the mixture to 140°C for 6–12 hours.

-

Critical Control Point: Monitor via HPLC/GC every 2 hours. Stop the reaction when the ratio of Product:Starting Material is optimal (~85:15). Pushing for 100% conversion often leads to significant dicyano byproduct formation.

-

-

Workup (Oxidative Decomposition):

-

Cool to 60°C. Pour the reaction mixture into a solution of FeCl3 (1.5 eq) in 0.1 M HCl (300 mL) to decompose the copper complex. Stir vigorously for 30 minutes.

-

Alternatively, use 10% ethylenediamine in water to solubilize copper salts (blue aqueous layer).

-

-

Extraction: Extract with Toluene or Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 85:15).

-

Order of Elution: Starting Material (Non-polar) -> Target Product -> Dicyano impurity (Polar).

-

Data Expectations:

| Parameter | Value |

|---|---|

| Yield | 60 - 70% |

| Appearance | Off-white to light yellow solid |

| 1H NMR | (CDCl3) δ 2.45 (s, 3H), 2.38 (s, 3H). Note: Loss of symmetry splits the methyl signals. |

| IR | ~2220 cm-1 (C≡N stretch) |

Reaction Pathway Visualization

Figure 2: Forward synthetic pathway highlighting reaction conditions and potential byproducts.

Critical Process Parameters & Safety

Safety Considerations

-

Bromine (Br2): Highly corrosive and toxic. Must be handled in a fume hood with a scrubber (NaOH trap) to neutralize HBr evolution.

-

Copper(I) Cyanide (CuCN): Fatal if swallowed or in contact with skin. Contact with acids liberates Hydrogen Cyanide (HCN) gas.

-

Mitigation: Never mix CuCN waste with acidic waste streams. Use oxidative quench (FeCl3 or Bleach) to destroy cyanide residues before disposal.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Temperature too high causing polymerization. | Keep addition at 0°C. Ensure slow addition rate. |

| Incomplete Cyanation | "Stalled" CuCN reaction. | Ensure DMF is anhydrous. Use fresh CuCN. Increase temp to 150°C cautiously. |

| High Dicyano Byproduct | Excess CuCN or reaction time too long. | Stop reaction at 85% conversion. Reduce CuCN to 1.05 eq. |

| Blue Emulsion during Workup | Incomplete copper complexation.[5] | Increase volume of ethylenediamine or FeCl3 wash. Filter through Celite. |

References

-

Preparation of 3,4-Dibromo-2,5-dimethylthiophene: PubChem Compound Summary for CID 12626348. National Center for Biotechnology Information (2025). Link

-

Rosenmund-von Braun Reaction on Thiophenes: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica (1959).[6] Link

-

Commercial Availability & CAS Verification: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile (CAS 1379362-41-0). BLD Pharmatech. Link

-

General Thiophene Bromination Protocols: Organic Syntheses Procedure: 3-Bromothiophene. Org. Synth. 1964, 44, 9. Link

Sources

- 1. 3,4-Dibromo-2,5-dimethylthiophene | C6H6Br2S | CID 12626348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. ossila.com [ossila.com]

- 5. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Crystalline Architecture of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile: A Technical Guide to its Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel therapeutic agents and functional materials, a high-resolution crystal structure provides an invaluable roadmap for understanding molecular interactions, guiding lead optimization, and ensuring intellectual property protection. This in-depth technical guide outlines the comprehensive workflow for the determination and analysis of the crystal structure of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile, a substituted thiophene of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not yet publicly available in crystallographic databases, this document serves as an authoritative guide to the experimental and computational methodologies required for its elucidation. We present a hypothetical, yet realistic, structural analysis based on a closely related analogue to illustrate the depth of insight that can be gleaned from single-crystal X-ray diffraction studies.

Introduction: The Significance of Solid-State Structure

The thiophene scaffold is a privileged heterocycle in drug discovery, present in numerous approved pharmaceuticals. The introduction of bromine, methyl, and nitrile functionalities to this core can significantly modulate its electronic properties, lipophilicity, and potential for intermolecular interactions. Understanding the precise spatial orientation of these substituents, as dictated by the crystal packing forces, is paramount for predicting the compound's behavior in a solid dosage form and its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining unambiguous, atomic-resolution structural data. This guide provides the theoretical and practical framework for such an investigation.

Synthesis and Crystallization: From Powder to Perfect Crystal

A plausible synthetic route to 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile would involve the bromination of 2,5-dimethylthiophene-3-carbonitrile. The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. Common techniques for the crystallization of small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

The Heart of the Matter: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and subjected to a focused beam of X-rays. Modern diffractometers, equipped with sensitive detectors, allow for the rapid collection of a complete set of diffraction data.

Experimental Workflow

The process of data collection and structure determination follows a well-established protocol, which is outlined in the diagram below.

Causality in Experimental Choices:

-

Cryo-cooling (typically to 100 K): The crystal is cooled in a stream of cold nitrogen gas to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

-

X-ray Source: A molybdenum (Mo) or copper (Cu) X-ray source is commonly used. The choice depends on the crystal's composition and size.

-

Data Collection Strategy: The diffractometer software calculates an optimal strategy of crystal rotations and detector positions to ensure that a complete and redundant set of diffraction spots is collected.

Deciphering the Data: Structure Solution and Refinement

The collected diffraction intensities are first processed to correct for experimental factors. The corrected intensities are then used to solve the "phase problem" and generate an initial electron density map of the unit cell. For small molecules, "direct methods" are typically successful in providing an initial structural model. This model is then refined against the experimental data using a least-squares algorithm to optimize the atomic positions, bond lengths, and bond angles.

A Hypothetical Crystal Structure of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

In the absence of a published structure, we present a plausible set of crystallographic parameters for the title compound, based on the known structure of a related molecule, 2-(5-bromothiophen-2-yl)acetonitrile.[1] This serves to illustrate the type of data obtained and the subsequent analysis.

Table 1: Hypothetical Crystallographic Data for 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₆BrNS |

| Formula Weight | 216.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) | 1.75 g/cm³ |

| R-factor (R1) | ~4% |

| Goodness-of-fit (S) | ~1.0 |

Molecular Geometry and Conformation

The analysis of the refined crystal structure would provide precise bond lengths and angles. The thiophene ring is expected to be planar. The orientation of the methyl and carbonitrile substituents relative to the ring would be of key interest. Steric hindrance between the substituents could lead to slight distortions from ideal geometries.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile, several types of interactions would be anticipated:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of the nitrile group or the sulfur atom of the thiophene ring of a neighboring molecule.

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···S interactions are possible and can play a significant role in the overall crystal packing.

-

π-π Stacking: The aromatic thiophene rings could stack on top of each other, contributing to the stability of the crystal lattice.

A detailed analysis of these interactions, often aided by Hirshfeld surface analysis, provides a deep understanding of the forces that hold the crystal together.[1]

Data Validation and Deposition: Ensuring Scientific Rigor

Before publication, the determined crystal structure must be validated to ensure its quality and accuracy. This is typically done using software like PLATON, which checks for a wide range of potential issues. Upon successful validation, the crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database, such as the Cambridge Structural Database (CSD).[2] This ensures that the data is preserved and accessible to the wider scientific community.

Conclusion

The determination of the crystal structure of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile, as outlined in this guide, would provide invaluable insights into its solid-state properties. From the precise molecular geometry to the intricate network of intermolecular interactions, a high-resolution crystal structure is a cornerstone of modern chemical and pharmaceutical research. The methodologies described herein represent a robust and reliable pathway to obtaining this critical information, paving the way for the rational design of novel molecules with tailored properties.

References

-

Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 2023. [Link]

-

Single Crystal X-Ray Diffraction. Oxford Diffraction, 2009. [Link]

-

A novel method for the bromination of thiophenes. ResearchGate, 2025. [Link]

-

Cambridge Structural Database. Wikipedia. [Link]

-

Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts. IUCr Journals, 2024. [Link]

-

Cambridge Structural Database. re3data.org. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC, 2020. [Link]

-

Thiophene derivatives. Georganics. [Link]

-

3,4-Dibromo-2,5-dimethylthiophene. PubChem. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI, 2020. [Link]

-

CSD The Cambridge Structural Database. BSMFN - Biblioteca - UniGe, 2024. [Link]

-

Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. PMC, 2018. [Link]

Sources

Solubility of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in biological systems and chemical processes.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile, a heterocyclic building block of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust framework for understanding and predicting its solubility based on first principles of chemical structure and intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery, process development, and chemical synthesis.

Introduction to 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Molecular Overview and Significance

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is a substituted thiophene, a class of sulfur-containing aromatic heterocycles that are key scaffolds in numerous pharmaceuticals. The molecule's structure incorporates several functional groups that dictate its chemical reactivity and physical properties:

-

Thiophene Ring: An aromatic, electron-rich system.

-

Bromo Group: An electron-withdrawing halogen that adds significant molecular weight and potential for halogen bonding.

-

Two Methyl Groups: Nonpolar, electron-donating groups that increase lipophilicity.

-

Nitrile (Cyano) Group: A strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.

The interplay of these groups results in a molecule of moderate polarity and lipophilicity, making its solubility behavior highly dependent on the chosen solvent system. Thiophene derivatives are integral to a wide array of biologically active compounds, and understanding their solubility is a prerequisite for effective synthesis, purification, and formulation.[2]

The Critical Role of Solubility in Development

Solubility is a cornerstone of chemical and pharmaceutical development.[3] For drug candidates, poor aqueous solubility is a primary cause of low bioavailability and erratic pharmacokinetic profiles, leading to a high rate of failure in the development pipeline.[4][5] In process chemistry, solubility dictates the choice of solvents for reactions, dictates crystallization and purification strategies, and influences reaction kinetics and yield.[1] Early and accurate characterization of a compound's solubility profile is therefore not merely a data-gathering exercise but a critical step in risk mitigation and resource optimization.[6]

Theoretical Solubility Profile

The principle of "like dissolves like" provides a foundational qualitative framework for predicting solubility.[7] This principle states that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another.

Structural Analysis and Intermolecular Forces

The solubility of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile can be predicted by analyzing its potential intermolecular interactions:

-

Van der Waals Forces (Dispersion): The entire molecular structure, particularly the aromatic ring and alkyl groups, contributes to dispersion forces. These are the primary interactions with nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The highly polar nitrile group (-C≡N) is the dominant feature for polar interactions. This allows for strong dipole-dipole interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor. This suggests potential solubility in polar protic solvents like ethanol and methanol, although the lack of a hydrogen bond donor on the molecule itself will limit this interaction compared to compounds with -OH or -NH groups.

Based on this analysis, the compound is expected to have low solubility in highly nonpolar (aliphatic) solvents and limited solubility in highly polar, protic solvents like water. Its optimal solubility is predicted to be in polar aprotic solvents of intermediate polarity that can engage in strong dipole-dipole interactions.

Hansen Solubility Parameters (HSP) Framework

A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) system.[8] This framework deconstructs the total Hildebrand solubility parameter (δ) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9] The central concept is that a solute will dissolve in a solvent if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in 3D Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[10]

While the specific HSP values for 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile have not been experimentally determined, a researcher could establish them by testing the compound's solubility in a range of solvents with known HSP values and fitting the data to a sphere.[11] Solvents with HSP values closer to the center of this sphere are predicted to be the most effective.

Predicted Solubility in Common Organic Solvents

The following table synthesizes the theoretical analysis into a set of qualitative predictions. Solvents are categorized by their class, and predictions are based on the principles of intermolecular forces.

| Solvent Class | Example Solvent | Key Properties | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Polarity Index: 0.1 | Low | Dominated by weak dispersion forces; insufficient to overcome the solute's polar character. |

| Toluene | Polarity Index: 2.4 | Low to Moderate | Aromatic π-π stacking interactions may slightly improve solubility compared to aliphatic alkanes. | |

| Polar Aprotic | Dichloromethane (DCM) | Polarity Index: 3.1 | High | Strong dipole-dipole interactions between DCM and the nitrile group are highly favorable. |

| Ethyl Acetate | Polarity Index: 4.4 | High | Good balance of polarity to interact with the nitrile group without being overly polar. | |

| Acetone | Polarity Index: 5.1 | High | Strong dipole moment effectively solvates the polar nitrile functional group. | |

| Acetonitrile (ACN) | Polarity Index: 5.8 | Moderate to High | While highly polar, its structure is similar to the nitrile group, promoting good interaction. | |

| Dimethyl Sulfoxide (DMSO) | Polarity Index: 7.2 | High | A highly effective polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Polar Protic | Ethanol | Polarity Index: 4.3 | Moderate | Can act as a hydrogen bond donor to the nitrile's nitrogen, but this is a weaker interaction. The alkyl chain is compatible with the solute's methyl groups. |

| Methanol | Polarity Index: 5.1 | Low to Moderate | More polar than ethanol, potentially making it a less favorable solvent for the moderately lipophilic solute. |

Standardized Protocol for Experimental Solubility Determination

To address the absence of published data, this section provides a self-validating, step-by-step protocol for determining the equilibrium solubility of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile. The "shake-flask" method is a gold-standard technique for this purpose.[1]

Experimental Workflow Overview

The following diagram outlines the logical flow of the experimental procedure for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility via Shake-Flask and HPLC Analysis

This protocol ensures accuracy by confirming that the system has reached equilibrium and that only the dissolved solute is measured.

3.2.1 Materials and Equipment

-

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

3.2.2 Step-by-Step Procedure

-

Preparation of Calibration Curve: a. Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL primary stock solution. c. Perform a serial dilution of the primary stock to prepare a set of at least five calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL). d. Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.995.

-

Sample Preparation and Equilibration: a. Add an excess amount of solid 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile to a 2 mL glass vial. "Excess" means enough solid remains visible after the equilibration period (e.g., 5-10 mg). b. Accurately dispense 1.0 mL of the desired test solvent into the vial. c. Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). d. Agitate the vials for 24 hours to ensure equilibrium is reached. Causality Note: 24 hours is a standard duration to ensure that the dissolution rate has reached a plateau. For crystalline compounds, shorter times may not be sufficient to overcome the crystal lattice energy.

-

Phase Separation: a. After 24 hours, visually confirm that excess solid remains. If not, more solid must be added and the equilibration repeated. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. c. Self-Validation Step: Carefully collect a sample from the clear supernatant. To ensure no suspended microparticles are present, filter the collected supernatant through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. This step is critical to avoid overestimation of solubility.[12]

-

Analysis and Quantification: a. Based on the predicted solubility, accurately dilute the filtered supernatant with the HPLC mobile phase to bring its concentration within the range of the calibration curve. b. Inject the diluted sample into the HPLC system. c. Determine the peak area of the compound and use the linear regression equation from the calibration curve to calculate its concentration. d. Multiply the calculated concentration by the dilution factor to determine the final solubility in the solvent. Report the result in mg/mL or g/L.

Practical Implications

A thorough understanding of the solubility of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is essential for its practical application:

-

Reaction Chemistry: Selecting a solvent in which the compound is highly soluble (e.g., DCM, Acetone) is crucial for homogeneous reaction conditions, potentially leading to faster reaction rates and fewer side products.[13]

-

Purification: Knowledge of differential solubility is the basis for crystallization. A solvent system should be chosen where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures to maximize recovery.

-

Drug Formulation: For any potential therapeutic application, identifying a solvent system that can deliver the desired concentration is a fundamental first step in formulation development.[5]

Conclusion

While direct quantitative solubility data for 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is not currently available in public literature, a robust prediction of its behavior can be made through a systematic analysis of its molecular structure. The compound is predicted to be most soluble in polar aprotic solvents like dichloromethane and acetone. This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with a detailed, reliable experimental protocol to generate precise solubility data. This information is indispensable for advancing the synthesis, purification, and application of this valuable chemical building block in research and development.

References

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci News.

- DuPont. Hansen Solubility Parameter System.

- Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Journal of Interdisciplinary Medicine.

- Veranova. Improving solubility and accelerating drug development. Veranova Insights.

- Garg, T. et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- BMG LABTECH. (2023).

- Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Stenutz, R. Hansen solubility parameters.

- Hansen, C. M. Designer Solvent Blends - Hansen Solubility Parameters.

- Unknown.

- Unknown.

- SpecialChem. (2018). Hansen Solubility Parameters (HSP)

- Chemistry LibreTexts. (2020).

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.

- Missoum, H., et al. (2022).

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. sciforum.net [sciforum.net]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. veranova.com [veranova.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. chem.ws [chem.ws]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. specialchem.com [specialchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

Electrophilic substitution reactions on dimethylthiophene core

Topic: Electrophilic Substitution Reactions on Dimethylthiophene Core Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Synthetic Chemists & Process Development Scientists

A Technical Guide to Regioselective Electrophilic Substitution

Executive Summary: The Electronic Landscape

The dimethylthiophene (DMT) core represents a critical scaffold in the synthesis of conductive polymers (e.g., PEDOT precursors), photochromic materials, and heterocyclic pharmaceuticals. Unlike benzene, the thiophene ring is

This guide dissects the regioselectivity and protocol optimization for the two most common isomeric cores:

-

2,5-Dimethylthiophene (2,5-DMT):

-blocked, forcing -

3,4-Dimethylthiophene (3,4-DMT):

-blocked, creating a hyper-active

Mechanistic Framework: The Alpha-Beta Divergence

To control the reaction, one must understand the directing competition between the sulfur heteroatom and the alkyl substituents.

The Heteroatom Effect

In unsubstituted thiophene, electrophilic attack occurs preferentially at the

-

-Attack: The resulting

- -Attack: The intermediate has only two significant resonance contributors, neither of which delocalizes charge as effectively onto the sulfur without disrupting the C-C bond framework significantly.

The Methyl Perturbation

Methyl groups are weak activators (inductive

-

In 2,5-DMT: The preferred

-positions are sterically and chemically blocked. The electrophile is forced to the -

In 3,4-DMT: The

-positions are blocked. The

Visualization: Reactivity Flow & Decision Logic[1]

Caption: Decision matrix for selecting reagents based on the steric and electronic constraints of the dimethylthiophene isomer.

Technical Protocol: Friedel-Crafts Acylation of 2,5-DMT

Objective: Synthesis of 3-acetyl-2,5-dimethylthiophene.

Challenge: Overcoming steric hindrance at the

Reagent System

-

Electrophile: Acetyl chloride (AcCl).[1]

-

Catalyst: Aluminum Chloride (

) is standard. Tin(IV) Chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 3-neck flask under

, suspend anhydrous -

Acylium Formation: Add Acetyl Chloride (1.1 equiv) dropwise.[1] Stir for 15 mins at 0°C. Observation: The suspension should clarify or change color as the acylium complex forms.

-

Substrate Addition: Dissolve 2,5-dimethylthiophene (1.0 equiv) in DCM. Add this solution dropwise to the catalyst mixture over 30 minutes.

-

Critical Control: Maintain internal temperature <5°C. Rapid addition causes exotherms that lead to tar formation (polymerization).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (to break the Aluminum-product complex).

-

Workup: Extract with DCM, wash with sat.

(remove acid), then brine. Dry over

Self-Validating System (QC)

| Checkpoint | Observation | Interpretation |

| Color | Deep red/orange during reaction | Formation of Sigma-complex (normal). |

| TLC | Disappearance of high | Reaction completion. |

| IR Spec | Strong band at ~1660-1680 | Successful introduction of Ketone. |

| Failure Mode | Black insoluble tar | Temp too high or water in solvent. |

Technical Protocol: Vilsmeier-Haack Formylation of 3,4-DMT

Objective: Synthesis of 3,4-dimethylthiophene-2-carbaldehyde. Challenge: The 3,4-DMT core is hyper-reactive. Standard Vilsmeier conditions can lead to bis-formylation or polymerization.

Reagent System

-

Vilsmeier Reagent: Generated in situ from

and DMF. -

Solvent: DCE or DMF (acting as both reagent and solvent).

Step-by-Step Methodology

-

Reagent Formation: Place anhydrous DMF (3.0 equiv) in a flask under Argon. Cool to 0°C. Add

(1.1 equiv) dropwise. -

Substrate Addition: Add 3,4-dimethylthiophene (1.0 equiv) dropwise at 0°C.

-

Note: Unlike benzene derivatives which often require heating, 3,4-DMT reacts rapidly at low temperatures.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Optimization: If conversion is low, heat to 60°C, but monitor strictly for bis-formylation (2,5-diformyl).

-

-

Hydrolysis: Pour mixture into ice water containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: Extract with Ethyl Acetate. The product is often a solid or crystallizable oil.

Data Summary & Selectivity

The regioselectivity is exclusively at the

| Parameter | Value / Note |

| Reagent Stoichiometry | Keep |

| Key NMR Signal | |

| Symmetry Check |

Controlled Halogenation: Bromination with NBS

For drug development, brominated intermediates are vital for Suzuki/Stille couplings.

-

Substrate: 3,4-Dimethylthiophene.

-

Reagent: N-Bromosuccinimide (NBS) is superior to elemental Bromine (

) for this core. -

Protocol:

-

Dissolve 3,4-DMT in DMF (polar aprotic slows the radical pathway, favoring ionic

). -

Add NBS (1.05 equiv) in portions at -10°C in the dark.

-

Stir 1 hour.

-

Result: High yield of 2-bromo-3,4-dimethylthiophene.

-

Warning: Excess NBS leads rapidly to 2,5-dibromo-3,4-dimethylthiophene.

-

Visualizing the Substitution Pathway

The following diagram illustrates the energy landscape and intermediate stability that drives the regioselectivity discussed above.

Caption: Kinetic pathway showing the stabilization of the Alpha-complex via sulfur resonance participation.

References

-

Regioselectivity in Thiophene Derivatives

- Campaigne, E., & Archer, W. L. (1953). The Bromination of 2,3-Dimethylthiophene. Journal of the American Chemical Society.

-

Source:

-

Friedel-Crafts Kinetics & Mechanism

- Belien, et al. (2008). Synthesis of acetyl-dimethylthiophenes. Journal of Chemical Research.

-

Source:

-

Vilsmeier-Haack Formylation Protocols

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

-

Source:

-

NBS Bromination Methodologies

- Gronowitz, S. (1991).

-

Source:

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. jk-sci.com [jk-sci.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

Methodological & Application

Palladium-catalyzed cross-coupling protocols for brominated thiophenes.

An Application Guide to Palladium-Catalyzed Cross-Coupling Protocols for Brominated Thiophenes

For researchers, synthetic chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the thiophene nucleus is a privileged structure, appearing in numerous pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the strategic formation of carbon-carbon bonds on the thiophene ring, enabling the synthesis of complex molecular architectures from readily available brominated precursors.

This guide provides an in-depth exploration of the most critical palladium-catalyzed protocols: the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. Moving beyond simple step-by-step instructions, this document delves into the mechanistic rationale behind procedural choices, offering field-proven insights to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic challenges.

Part 1: Foundational Principles in Palladium Catalysis

Successful cross-coupling requires meticulous control over the reaction environment. The catalytic cycle is sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1] Therefore, adherence to inert atmosphere techniques is paramount.

Catalyst System Selection: The choice of palladium source and ligand is the most critical parameter for success.

-

Palladium Precatalysts: While air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) are common, they require in-situ reduction to the active Pd(0) species.[1] Pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can offer more reliable initiation.[1] Modern, specially designed precatalysts (e.g., Buchwald precatalysts) are engineered for high stability and activity, reliably forming the active catalyst.[1]

-

Ligands: Ligands stabilize the palladium center and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to accelerate the key steps of oxidative addition and reductive elimination, expanding the reaction scope to include more challenging substrates.[2][3][4]

The Role of Base and Solvent:

-

Base: The base plays a crucial role, particularly in the Suzuki and Sonogashira reactions. It is not merely a scavenger for the generated acid. In Suzuki couplings, the base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2][5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rates and yields and is often dependent on the solvent and substrates.[1][2]

-

Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like DMF, dioxane, and THF are common.[6][7] For some reactions, particularly Suzuki couplings, biphasic systems like toluene/water are used, where vigorous stirring is essential to maximize the reaction rate at the interface.[1]

Part 2: Core Cross-Coupling Protocols

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its broad functional group tolerance, the commercial availability of a vast library of boronic acids, and the generation of non-toxic inorganic byproducts.[8] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[5][9]

The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene, forming a Pd(II) intermediate.[10] This is often the rate-determining step.[5][10]

-

Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the palladium center, displacing the halide.[5][10]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond, and regenerating the active Pd(0) catalyst.[10]

This protocol describes the coupling of 3-bromothiophene with phenylboronic acid.

Materials:

-

3-Bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground

-

Toluene

-

Water (degassed)

Experimental Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theses.enscm.fr [theses.enscm.fr]

- 4. thieme.de [thieme.de]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of novel heterocyclic compounds from 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Application Note: Strategic Functionalization of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

Executive Summary

The scaffold 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile represents a highly privileged "ortho-functionalized" core for drug discovery. Unlike simple thiophenes, the 2,5-dimethyl substitution pattern effectively blocks the

This guide outlines three divergent synthetic modules to transform this precursor into fused bicyclic heteroaromatics:

-

Thieno[3,4-d]pyrimidines via Buchwald-Hartwig amination.

-

Thieno[3,4-b]pyridines via Sonogashira coupling and cyclization.

-

Tetrazolo-thiophenes via [3+2] cycloaddition (Bioisostere synthesis).

Strategic Analysis & Workflow

The proximity of the electrophilic nitrile (C3) and the leaving group bromide (C4) allows for "annulation chemistry"—building a second ring across these two positions.

Diagram 1: Divergent Synthetic Workflow

Caption: Divergent synthetic pathways utilizing the ortho-bromo-nitrile motif to access three distinct heterocyclic classes.

Module A: Synthesis of Thieno[3,4-d]pyrimidines

This is the most valuable transformation for kinase inhibitor discovery. The challenge is converting the unreactive C4-Bromine into an amine. Direct nucleophilic substitution (

Protocol A1: Buchwald-Hartwig Amination (Ammonia Surrogate Strategy)

Direct coupling with ammonia is often low-yielding. We use Benzophenone Imine as a robust ammonia surrogate.

Reagents:

-

Substrate: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile (1.0 eq)

-

Surrogate: Benzophenone imine (1.2 eq)

-

Catalyst:

(2.5 mol%) -

Ligand: BINAP or Xantphos (5-7 mol%)

-

Base:

or -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Charging: Add the thiophene substrate,

, Ligand, and Base. -

Solvation: Add anhydrous Toluene via syringe. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

-

Addition: Add Benzophenone imine via syringe.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (The imine intermediate is usually a bright yellow/orange spot).

-

Hydrolysis (Deprotection): Cool to room temperature. Add 1N HCl (aq) and stir for 2 hours. This cleaves the benzophenone, releasing the 4-amino-2,5-dimethyl-thiophene-3-carbonitrile hydrochloride salt.

-

Workup: Neutralize with

, extract with EtOAc, and purify via flash chromatography.

Protocol A2: Cyclization to Thienopyrimidine

Reagents:

-

Intermediate: 4-Amino-2,5-dimethyl-thiophene-3-carbonitrile

-

Cyclizing Agent: Formamide (Excess, acts as solvent)

-

Additive: Ammonium Acetate (Catalytic)

Methodology:

-

Mix the amino-thiophene with Formamide (10 volumes).

-

Heat to 140–160°C (Reflux) for 6–8 hours.

-

Mechanism: The amine attacks the formamide carbonyl, followed by dehydration and intramolecular attack of the amide nitrogen onto the nitrile.

-

Isolation: Pour onto crushed ice. The thienopyrimidine usually precipitates as a solid. Filter and recrystallize from Ethanol.[1]

Module B: Synthesis of Thieno[3,4-b]pyridines

This module utilizes the Sonogashira Coupling to install a carbon chain, followed by cyclization.[2][3]

Diagram 2: Sonogashira-Cyclization Mechanism

Caption: Mechanistic flow for the construction of the pyridine ring via Pd/Cu catalysis.

Protocol B1: Sonogashira Coupling Reagents:

-

Substrate: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile (1.0 eq)

-

Alkyne: Phenylacetylene (1.2 eq)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2.5 mol%)

-

Base/Solvent:

(Excess) or DMF/

Methodology:

-

Dissolve substrate and alkyne in degassed DMF/Triethylamine (3:1).

-

Add Pd catalyst and CuI under Argon flow.

-

Stir at 60–80°C. (Note: The nitrile group is stable under these conditions).

-

Isolate the 4-(phenylethynyl)-thiophene-3-carbonitrile .

Protocol B2: Pyridine Ring Closure To form the pyridine ring, a nitrogen source is required to bridge the alkyne and the nitrile.

-

Dissolve the alkynyl-nitrile in ethanolic ammonia (

) or use Ammonium Acetate in Acetic Acid. -

Heat in a sealed tube at 100°C.

-

Outcome: The ammonia attacks the alkyne (Michael-like addition) and then cyclizes onto the nitrile to form the 1-amino-isoquinoline-like structure (specifically a thieno[3,4-b]pyridine derivative).

Module C: Tetrazole Bioisosteres

The conversion of the nitrile to a tetrazole creates a lipophilic acid equivalent, often improving metabolic stability and bioavailability.

Protocol: Reagents:

-

Substrate: 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile

-

Azide Source: Sodium Azide (

) (1.5 eq) -

Catalyst: Zinc Bromide (

) (1.0 eq) or -

Solvent: DMF or Water/Isopropanol mix.

Methodology:

-

Safety: Azides are potentially explosive. Use a blast shield. Avoid chlorinated solvents (can form diazidomethane).

-

Dissolve substrate,

, and -

Heat to 100–110°C for 12 hours. The Lewis acid (

) activates the nitrile for the [3+2] cycloaddition. -

Workup: Cool, acidify carefully with 1N HCl (in a fume hood, hydrazoic acid risk) to precipitate the tetrazole.

-

Note: The 4-Bromo group remains intact, allowing for subsequent Suzuki couplings after the tetrazole formation (though protecting the tetrazole N-H may be required).

Data Summary Table

| Reaction Module | Key Intermediate | Critical Reagents | Typical Yield | Primary Challenge |

| A: Thienopyrimidine | 4-Amino-thiophene | 65–80% | Pd-Cat poisoning by Sulfur (Use high quality reagents) | |

| B: Thienopyridine | 4-Alkynyl-thiophene | 50–70% | Homocoupling of alkyne (Glaser coupling side product) | |

| C: Tetrazole | 5-Substituted Tetrazole | >85% | Safety hazards with Azides; Acidification step |

References

-

El-Saghier, A. M. (2020). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry. 4

-

Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Organic Reactions. 5[6][7][8][9]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of acetylenes with organic halides. Journal of Organometallic Chemistry. 10

-

TCI Chemicals. (2023). Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3. 11[6][7][8]

-

MDPI Encyclopedia. (2022).[12] Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. 9[6][7]

Sources

- 1. longdom.org [longdom.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents [mdpi.com]

- 10. synarchive.com [synarchive.com]

- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. encyclopedia.pub [encyclopedia.pub]

Protocol for functionalizing the 4-bromo position of the thiophene ring

Application Note: Precision Functionalization of the Thiophene 4-Bromo Position

Abstract

Functionalizing the

Introduction: The -Position Paradox

In drug discovery and organic electronics (e.g., P3HT analogs), the thiophene ring is ubiquitous. However, the 3- and 4-positions (

-

Electronic Deactivation: The

-position is further from the heteroatom, making it less susceptible to oxidative addition compared to the -

Acidity Mismatch: The

-protons are significantly more acidic (

Scope of this Guide:

-

Substrate A: 3-Bromothiophene (Symmetric; C3 and C4 are equivalent).

-

Substrate B: 2-Substituted-4-bromothiophene (Asymmetric; C4 is the target).

-

Substrate C: 2,4-Dibromothiophene (Regioselective targeting of C4).[1]

Mechanistic Insight: The Halogen Dance

The primary failure mode in

Visualization: The Halogen Dance Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways. To functionalize C4 successfully, one must stay in the "Kinetic Exchange" zone.

Figure 1: The Halogen Dance mechanism versus the desired Lithium-Halogen exchange pathway. Avoiding the 'Red' path requires specific reagents and cryogenic control.

Protocol A: Nucleophilic Functionalization (The "Cold" Method)

Objective: Convert C4-Br into a nucleophile (C4-Li) for reaction with electrophiles (aldehydes, silanes, CO2). Critical Constraint: Must outcompete C2-deprotonation.

Reagent Selection: t-BuLi vs. n-BuLi

-

Do NOT use n-BuLi: It is nucleophilic enough to cause alkylation side reactions and basic enough to trigger deprotonation at C2 before exchange at C4.

-

USE t-BuLi (2.0 - 2.2 equiv):

-

Equiv 1: Performs the Lithium-Halogen exchange (fastest reaction).

-

Equiv 2: Immediately destroys the t-butyl bromide byproduct (via E2 elimination to isobutylene).[2] This prevents the t-BuBr from reacting with the newly formed thienyl lithium.

-

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon (N2 is acceptable, but Ar is heavier/better for cryo). Add anhydrous THF (0.1 M concentration relative to substrate).

-

Cooling: Cool the THF solution containing 3-bromothiophene to -78°C (Dry ice/Acetone). Wait 15 minutes to ensure thermal equilibrium.

-

Addition: Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise via syringe pump or slow manual addition over 20 minutes.

-

Note: The solution often turns yellow/orange.

-

Checkpoint: Stir at -78°C for exactly 45 minutes. Do not warm up.

-

-

Quenching: Add the electrophile (e.g., DMF, Benzaldehyde, TMS-Cl) (1.5 equiv) neat or in THF solution.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

Validation Data:

| Reagent | Temp | Major Product | Yield | Note |

|---|---|---|---|---|

| LDA | -78°C | 3-bromo-2-lithiothiophene | N/A | Deprotonation only (Wrong path) |

| n-BuLi | -78°C | Mix of 3-Li-thiophene & butyl-thiophene | 40-60% | Alkylation side-reactions |

| t-BuLi | -78°C | 3-Lithiothiophene (C4) | >90% | Clean exchange; requires 2 equiv.[2] |

Protocol B: Electrophilic Functionalization (The "Hot" Method)

Objective: Form C-C or C-N bonds at C4 using Palladium catalysis (Suzuki-Miyaura / Buchwald-Hartwig). Challenge: The C4-Br bond is electron-rich compared to C2-Br, making oxidative addition slower.

Strategy for 2,4-Dibromothiophene (Regioselectivity)

If starting with 2,4-dibromothiophene, the C2 position reacts first due to electronic deficiency.[1]

-

To hit C4: You must either (a) accept C2 reaction first, or (b) use a starting material where C2 is already blocked (e.g., 2-chloro-4-bromothiophene, where Br reacts > Cl, or 2-silyl-4-bromothiophene).

Suzuki-Miyaura Coupling Protocol (C4-Selective)

For 3-bromothiophene or 2-substituted-4-bromothiophene.

-

Catalyst System: Use Pd(dppf)Cl2 or Pd(PPh3)4 . For sterically hindered boronic acids, switch to Pd2(dba)3 + SPhos .

-

Solvent: Toluene:Water (4:[5]1) or DME:Water (4:1). The biphasic system with water is crucial for inorganic base solubility.

-

Base: K3PO4 (mild, protects functional groups) or Na2CO3 (standard).

-

Procedure:

Buchwald-Hartwig Amination Protocol

Creating C4-N bonds.

-

Catalyst: Pd(OAc)2 (2-5 mol%) + BINAP or Xantphos (optimum for thiophenes).

-

Base: NaOtBu (Strong base required for amination).

-

Solvent: Toluene or Dioxane (anhydrous).[8]

-

Temp: 100-110°C.

-

Mechanism Check: Reductive elimination is the rate-determining step for electron-rich amines. Bulky ligands (BINAP) facilitate this.

Experimental Workflow Decision Tree

Use this diagram to select the correct protocol based on your starting material and desired outcome.

Figure 2: Decision matrix for selecting the functionalization pathway based on substrate substitution patterns.

References

-

Mechanistic Studies on Halogen Dance

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

-

-

Lithium-Halogen Exchange Protocols

-

Sørensen, U. S., & Pombo-Villar, E. (2005). Lithiation of 3-bromothiophene: A revisited reaction. Tetrahedron.

-

-

Suzuki Coupling of Thiophenes

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

-

Regioselectivity in Dibromothiophenes

-

Lera, M. D., & Schroter, S. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity.[1] Taylor & Francis.

-

-

Buchwald-Hartwig Amination on Heterocycles

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

-

Sources

The Strategic Application of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile in Advanced Materials Science

Introduction: Unlocking High-Performance Organic Electronics with a Versatile Thiophene Building Block

In the relentless pursuit of next-generation electronic materials, the design and synthesis of novel organic semiconductors are of paramount importance. Thiophene-based compounds have long been recognized as a cornerstone of this field, offering a unique combination of chemical versatility, good environmental stability, and excellent charge transport properties.[1] This guide delves into the strategic utility of a highly functionalized thiophene derivative, 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile , as a pivotal building block for advanced materials in organic electronics.

While specific literature on this exact molecule is emerging, its structural motifs—a polymerizable bromine handle, solubility-enhancing methyl groups, and an electron-withdrawing cyano group—provide a clear roadmap for its application. This document serves as a comprehensive guide for researchers and materials scientists, offering detailed protocols and a deep dive into the chemical rationale for employing this promising, yet under-explored, monomer in the creation of high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Molecular Design: The Functional Significance of Each Substituent

The efficacy of 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile as a monomer stems from the strategic placement of its functional groups, each imparting critical properties to the resulting polymers.

-

The Thiophene Core: The sulfur-containing aromatic ring is the foundational element, providing a π-conjugated system that is essential for charge transport.[1] The inherent electron-rich nature of the thiophene ring makes it an excellent electron donor in many applications.

-

4-Bromo Group: This is the primary reactive site for polymerization. The carbon-bromine bond is readily activated by palladium or nickel catalysts, enabling cross-coupling reactions such as Suzuki and Stille polymerizations.[2][3] This allows for the precise and controlled construction of a conjugated polymer backbone.

-

2,5-Dimethyl Groups: These alkyl substituents play a crucial role in the processability of the resulting polymers. The methyl groups increase the solubility of the polymer in common organic solvents, which is a critical requirement for solution-based fabrication techniques like spin-coating and inkjet printing.[4] Furthermore, the steric hindrance introduced by the methyl groups can influence the planarity and packing of the polymer chains, which in turn affects the material's electronic properties.[5]

-

3-Cyano Group: The nitrile (-C≡N) group is a strong electron-withdrawing substituent.[6] Its inclusion on the thiophene ring has a profound impact on the electronic structure of the monomer and the resulting polymer. By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the cyano group helps to create electron-deficient building blocks.[7][8] This is particularly valuable for:

-

Developing n-type semiconductors: Purely thiophene-based polymers are typically p-type (hole-transporting). The introduction of a strong electron-withdrawing group like the cyano group can shift the charge transport characteristics towards n-type (electron-transporting).[7]

-

Creating Donor-Acceptor (D-A) Copolymers: By copolymerizing this cyano-substituted thiophene (an acceptor unit) with an electron-rich monomer (a donor unit), it is possible to create D-A copolymers with low bandgaps.[9] This is a key strategy for designing materials that can efficiently absorb a broad range of the solar spectrum in organic photovoltaics.[10]

-

Application in Donor-Acceptor (D-A) Copolymers for Organic Photovoltaics

A primary application for 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile is in the synthesis of donor-acceptor (D-A) copolymers for OPVs. In this architecture, the electron-deficient cyanothiophene unit is paired with an electron-rich comonomer to create a polymer with a low bandgap and favorable frontier molecular orbital (HOMO/LUMO) energy levels for efficient charge separation.

Conceptual Workflow for D-A Copolymer Synthesis

Caption: Workflow for D-A copolymer synthesis using the target monomer.

Expected Properties of D-A Copolymers

The incorporation of the 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile unit is expected to influence the optoelectronic properties of the resulting D-A copolymer in a predictable manner.

| Property | Expected Influence of Cyanothiophene Unit | Rationale |

| HOMO Energy Level | Moderately Lowered | The electron-withdrawing cyano group can slightly lower the HOMO level, which is beneficial for achieving a higher open-circuit voltage (Voc) in OPVs.[11] |

| LUMO Energy Level | Significantly Lowered | The strong electron-withdrawing nature of the cyano group has a pronounced effect on the LUMO, leading to a lower energy level.[7][8] |

| Electrochemical Bandgap | Reduced | The combination of a strong acceptor unit with a donor unit leads to a smaller HOMO-LUMO gap, resulting in a red-shifted absorption spectrum. |

| Solubility | Enhanced | The methyl groups on the thiophene ring are expected to improve the solubility of the polymer in organic solvents.[4] |

| Charge Carrier Mobility | Application Dependent | The overall mobility will depend on the specific comonomer, polymer packing, and morphology. The planar nature of the thiophene ring can promote good charge transport.[12] |

Experimental Protocols: Synthesis of Donor-Acceptor Copolymers

The following are detailed, generalized protocols for the synthesis of D-A copolymers using 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile. These protocols are based on well-established Stille and Suzuki coupling reactions and should be adapted and optimized for specific comonomers and desired polymer properties.

Protocol 1: Stille Coupling Polymerization

Stille coupling is a versatile and widely used method for the synthesis of conjugated polymers, known for its tolerance to a wide range of functional groups.[13][14]

Reaction Scheme:

Caption: General scheme for Stille coupling polymerization.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile (1.0 equivalent) and the distannylated donor comonomer (1.0 equivalent) should be purified and dried before use.

-

Anhydrous, degassed toluene is required as the solvent.

-

-

Reaction Setup:

-

In a Schlenk flask, combine the two monomers.

-

Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed toluene via syringe.

-

-

Polymerization:

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction time can range from 12 to 48 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration.

-

To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer).

-

Precipitate the purified polymer from the final solvent fraction into methanol and dry under vacuum.

-

Protocol 2: Suzuki Coupling Polymerization

Suzuki coupling offers an alternative pathway that avoids the use of toxic organotin reagents.[15][16]

Reaction Scheme:

Caption: General scheme for Suzuki coupling polymerization.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Use oven-dried glassware under an inert atmosphere.

-

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile (1.0 equivalent) and the diboronic ester or diboronic acid donor comonomer (1.0 equivalent) must be pure and dry.

-

Prepare a 2M aqueous solution of a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) and degas it thoroughly.

-

Use anhydrous, degassed toluene as the organic solvent.

-

-

Reaction Setup:

-

In a Schlenk flask, combine the two monomers and the base (typically 2-4 equivalents).

-

Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%), and a phosphine ligand (e.g., SPhos or P(o-tol)₃) (2-6 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed toluene and the degassed aqueous base solution.

-

-

Polymerization:

-

Heat the biphasic mixture to 80-100 °C with very vigorous stirring to ensure good mixing.

-

Monitor the polymerization by GPC. Reaction times are typically 24-72 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Precipitate the polymer into methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.

-

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their properties and potential performance in electronic devices.

| Characterization Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |

| ¹H and ¹³C NMR Spectroscopy | Confirmation of polymer structure and regioregularity. |

| UV-Vis Spectroscopy | Determination of the optical bandgap (from the absorption onset) and the maximum absorption wavelength (λmax). |

| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels from the oxidation and reduction potentials. |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |

| Differential Scanning Calorimetry (DSC) | Identification of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). |

| Atomic Force Microscopy (AFM) | Investigation of the thin-film morphology and phase separation in polymer blends. |

| X-ray Diffraction (XRD) | Analysis of the crystallinity and molecular packing of the polymer chains. |

Conclusion and Future Outlook

4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile represents a strategically designed monomer with significant potential for the synthesis of advanced organic electronic materials. The combination of a reactive handle for polymerization, solubility-enhancing groups, and a powerful electron-withdrawing cyano group makes it a versatile building block for creating n-type semiconductors and low bandgap donor-acceptor copolymers. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis and application of polymers derived from this promising thiophene derivative. As the field of organic electronics continues to evolve, the development of new, highly functionalized monomers like 4-Bromo-2,5-dimethyl-thiophene-3-carbonitrile will be crucial in pushing the boundaries of device performance and opening up new avenues for innovation.

References

- Alfa Chemistry. (n.d.). Thiophenes For Semiconductors.

- Materials Chemistry Frontiers. (2023). Cyano-functionalized organic and polymeric semiconductors for high-performance n-type organic electronic devices. RSC Publishing.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Conducting Polymers from 2-[3-(bromomethyl)phenyl]thiophene.

- ResearchGate. (2025). Synthesis and Characterization of Thiophene-Containing Naphthalene Diimide n-Type Copolymers for OFET Applications.

- MDPI. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces.

- BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene.

- MDPI. (2023). Tunable Donor–Acceptor Linear Conjugated Polymers Involving Cyanostyrylthiophene Linkages for Visible-Light-Driven Hydrogen Production.

- RSC Publishing. (n.d.). Cyanothiophene-based low band-gap polymer for organic solar cells.

- Chemistry LibreTexts. (2023). Stille Coupling.

- ChemRxiv. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups.

- ResearchGate. (2025). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.

- MDPI. (2023). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Progress of Donor and Acceptor Conjugated Polymers and Small Molecules for Organic Photovoltaics. (n.d.).

- ResearchGate. (n.d.). Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review.

- Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- ResearchGate. (2025). Theoretical studies on the structural and electronic properties of π-stacked cyano-thiophene-based molecules.

- CORE. (n.d.). THE STILLE REACTION, 38 YEARS LATER.

- PMC. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Korea University. (n.d.). Effects of side chains on physical and photovoltaic properties of methyl thiophene-3-carboxylate containing dithienopyrrole-based copolymers.

- PMC. (n.d.). Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers.

- RSC Publishing. (n.d.). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers.

- MDPI. (2021). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging.

- PMC. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.

- Reddit. (2020). What is the proper way to set up a suzuki coupling?.

- ResearchGate. (n.d.). HOMO and LUMO energies of prototypical polyenes and cyanines, computed....

- PMC. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.

- Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.

- Fiveable. (2025). Cyano Group Definition - Organic Chemistry Key Term.